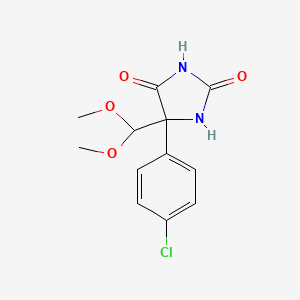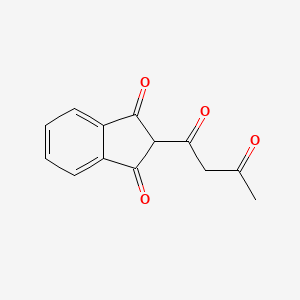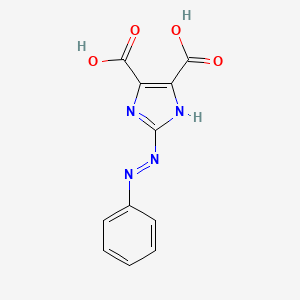![molecular formula C9H16O2 B14735881 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 6290-15-9](/img/structure/B14735881.png)
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused with a nonane ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of 2,3-butanediol with cyclopentanone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: The compound’s stability and unique structure make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar in structure but lacks the dimethyl groups.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonane: Another spiro compound with different substituents.
Uniqueness
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Propiedades
Número CAS |
6290-15-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-8(2)11-9(10-7)5-3-4-6-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
VKTMZODNTNRDIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC2(O1)CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
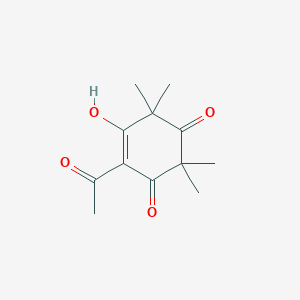
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
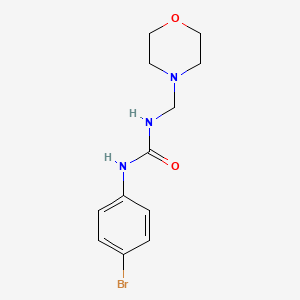
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
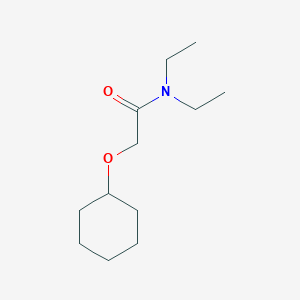
![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
